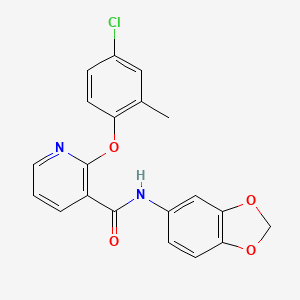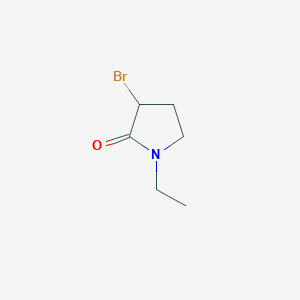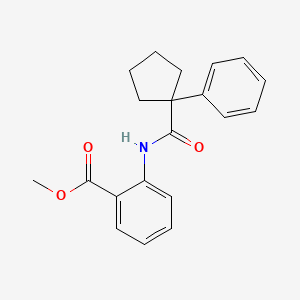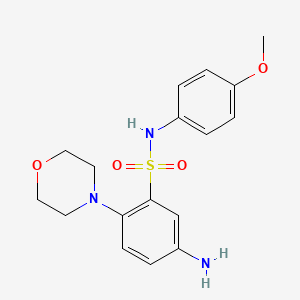![molecular formula C14H13N5O2S B2941929 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034505-75-2](/img/structure/B2941929.png)
4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide" is a synthetic organic molecule belonging to the family of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The common approach includes the formation of the thiazole ring, followed by introduction of the carboxamide group and subsequent derivatization with the triazinyl moiety.
Industrial Production Methods
Industrial production methods would likely focus on optimizing the synthetic route for large-scale production, employing high-throughput techniques and minimizing waste. Catalysts and solvents that offer high yields and selectivity would be preferred.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Can occur at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The triazinyl moiety can undergo reduction under specific conditions.
Substitution: Both electrophilic and nucleophilic substitutions can be observed at various positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Various halides, strong bases or acids, depending on the type of substitution desired.
Major Products Formed
Oxidation typically yields carboxylic acids.
Reduction can lead to a variety of amines or alcohols, depending on the functional groups present.
Substitution reactions yield a plethora of derivatives based on the substituents introduced.
Scientific Research Applications
Chemistry
Biology
Studied for their antimicrobial, antiviral, and anticancer properties. The unique structural attributes of thiazole and triazine rings contribute to its efficacy in these areas.
Medicine
Potential therapeutic agents due to their ability to interact with specific enzymes or receptors involved in disease pathways.
Industry
May serve as precursors or active agents in the development of agrochemicals or dyes.
Mechanism of Action
Mechanism by Which It Exerts Its Effects
The compound’s biological activity often involves interaction with specific enzymes or protein receptors, inhibiting their function. This can lead to alterations in cellular processes, contributing to its therapeutic effects.
Molecular Targets and Pathways Involved
Common molecular targets include kinases, proteases, and other enzymes critical to cellular signaling pathways. By modulating these targets, the compound can influence various biological activities.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(3-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Similar structure but differing in the position of the oxo group.
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Lacks the methyl group.
4-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Ethyl group instead of methyl.
Uniqueness
The presence of both the thiazole and triazine rings in this compound provides a unique combination of functionalities that can be exploited in various fields of research and application. This dual-ring structure offers enhanced stability, reactivity, and potential bioactivity compared to other similar compounds.
Hope that covers what you're looking for
Properties
IUPAC Name |
4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVQJHCEXYURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941862.png)
![2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2941863.png)
![2-(4-ethoxyphenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2941865.png)

![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2941868.png)

